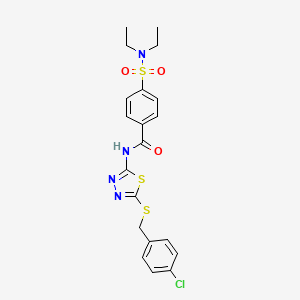

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-chlorobenzylthio group and at the 2-position with a benzamide moiety bearing an N,N-diethylsulfamoyl group. The structure combines electron-withdrawing (chlorobenzyl, sulfamoyl) and lipophilic (diethyl) substituents, making it a candidate for diverse biological activities, including enzyme inhibition or anticancer effects. Its synthesis likely involves coupling 4-(N,N-diethylsulfamoyl)benzoyl chloride with 5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine under basic conditions, as inferred from analogous protocols .

Properties

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)17-11-7-15(8-12-17)18(26)22-19-23-24-20(30-19)29-13-14-5-9-16(21)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZZQEGZQYBOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this molecule contribute to its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is . It contains a thiadiazole ring, a 4-chlorobenzylthio group, and a sulfamoyl benzamide moiety. The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : This compound has shown significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells by disrupting mitochondrial function and inhibiting cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth through interference with essential enzymatic pathways.

Anticancer Activity

A study evaluated the cytotoxicity of various thiadiazole derivatives against human cancer cell lines (MCF-7 for breast cancer and HepG2 for liver cancer). The results indicated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 2.32 to 10.10 µg/mL, demonstrating potent anticancer properties compared to standard treatments like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 2.32 |

| This compound | HepG2 | 10.10 |

Antimicrobial Activity

Thiadiazole derivatives have been studied for their antimicrobial properties. The compound demonstrated effective inhibition against several bacterial strains, with mechanisms involving disruption of cellular processes essential for bacterial survival .

Case Studies

- Cytotoxicity Study : In vitro studies on MCF-7 and HepG2 cells showed that modifications in the structure of thiadiazole derivatives significantly impacted their cytotoxicity. For instance, substituting different groups on the thiadiazole ring enhanced the anticancer activity .

- Mechanistic Insights : Further investigation into the mechanism revealed that this compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide has shown effectiveness against various bacterial strains. A study demonstrated its antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antibiotic agent .

2. Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound inhibit cancer cell proliferation in several cancer types, including breast and lung cancer. The mechanism is thought to involve the induction of apoptosis in cancer cells .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For example, it has been shown to inhibit carbonic anhydrase, which is involved in various physiological processes and is a target for certain therapeutic agents .

Agricultural Applications

1. Pesticide Development

The compound's unique structure may lend itself to use as a pesticide. Thiadiazole derivatives have been found to possess herbicidal and fungicidal activities. Preliminary studies suggest that this compound could be effective against common agricultural pests and pathogens, providing a potential avenue for sustainable agricultural practices .

2. Plant Growth Regulation

Research indicates that thiadiazole compounds can act as plant growth regulators. They may enhance growth rates and resistance to environmental stressors in crops, which could be beneficial for increasing agricultural yields .

Material Science Applications

1. Synthesis of Novel Materials

The chemical versatility of this compound allows it to be used as a precursor in the synthesis of novel materials with specific properties. These materials can be utilized in various applications including electronics and catalysis .

2. Nanotechnology

In nanotechnology, the compound may serve as a functionalizing agent for nanoparticles, enhancing their stability and dispersibility in various solvents. This could lead to advancements in drug delivery systems where targeted delivery of therapeutic agents is crucial .

Case Studies

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

- Compound 5j (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Substituent: Acetamide with a bulky phenoxy group. Properties: Melting point 138–140°C, yield 82%.

- Compound 4 (): N-[5-{(4-Chlorobenzyl)thio}-1,3,4-thiadiazolyl] acetamide Substituent: Simple acetamide. Properties: Noted for ease of synthesis but lower molecular complexity. Comparison: The diethylsulfamoyl group in the target compound introduces higher lipophilicity (logP ~3.5 estimated) compared to acetamide (logP ~1.2), favoring membrane penetration .

Variations in Sulfamoyl Substituents

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (): Substituent: N,N-dimethylsulfamoyl. Properties: CAS 571954-39-7; molecular weight ~465.9 g/mol.

- 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide (): Substituent: Dipropylsulfamoyl and oxadiazole core. Properties: MW ~447.5 g/mol; oxadiazole may confer greater metabolic resistance than thiadiazole.

Bioactivity and Mechanism Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.